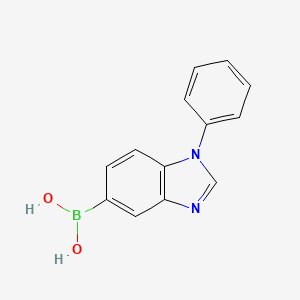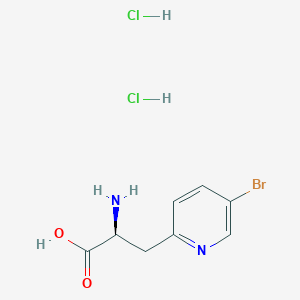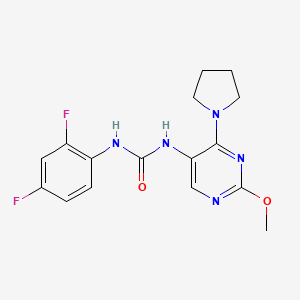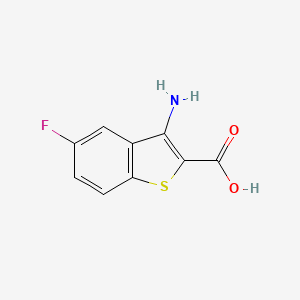
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid” is a compound with the CAS Number: 1803179-52-3 . It has a molecular weight of 238.05 and its IUPAC name is (1-phenyl-1H-benzo[d]imidazol-5-yl)boronic acid . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H11BN2O2 . The Inchi Code is 1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 238.05 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Drug Delivery Systems
Boronic acids are utilized in biomedical applications, such as antitumor chemotherapy and boron neutron capture therapy (BNCT). A study demonstrates the employment of a polymeric carrier to encapsulate boronic acid-containing drugs, like bortezomib, for improved pharmacokinetics and on-target drug release capabilities. This encapsulation method enhances antitumor efficacy and reduces hepatotoxicity, underlining the potential of boronic acids in the development of more effective drug delivery systems (Kim, Suzuki, & Nagasaki, 2020).
Complex Formation with Saccharides and Lewis Bases
Boronic acids form complexes with saccharides, which is significant for biochemical applications. Research on the association of boronic acids with saccharides through potentiometric titration highlights the importance of these complexes in solution, potentially impacting the medium dependence of formation constants and the acidity constants of boronic acids (Bosch, Fyles, & James, 2004).
Crystal Engineering
The conformational diversity of phenylboronic acids in molecular complexes is exploited in crystal engineering. A study focusing on the syn,syn-conformation of boronic acid functionality in co-crystal design with N-donor compounds emphasizes the utility of phenylboronic acids in creating molecular complexes with specific properties (Sunil, Bhushan, & Gautam, 2011).
Material Sciences
Boronic acids are also instrumental in the development of materials with specific optical properties. For instance, the cyclic esterification of aryl boronic acids with dihydric alcohols has been shown to be an effective approach for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process alters the molecular packing structures and intermolecular interactions, responsible for different optical properties (Zhang et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(1-phenylbenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPKDXAJMSHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)


![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)